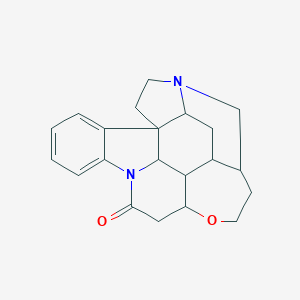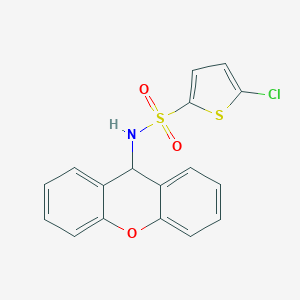
21,22-Dihydrostrychnidin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,22-Dihydrostrychnidin-10-one is a naturally occurring alkaloid that is found in the seeds of Strychnos ignatii. It is a member of the strychnine family of alkaloids and is structurally similar to strychnine. This compound has been the subject of extensive research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 21,22-Dihydrostrychnidin-10-one is not fully understood. However, it is believed to work by binding to and inhibiting the activity of certain receptors in the nervous system. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to reduce the activity of certain enzymes that are involved in the production of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 21,22-Dihydrostrychnidin-10-one in lab experiments is its potential therapeutic properties. It has been shown to have a positive effect on the nervous system and may be useful in the treatment of neurodegenerative diseases. However, one of the main limitations of using the alkaloid in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 21,22-Dihydrostrychnidin-10-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the alkaloid's potential therapeutic properties in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 21,22-Dihydrostrychnidin-10-one is a complex process that involves several steps. The most common method of synthesis involves the extraction of the alkaloid from the seeds of Strychnos ignatii. The extracted alkaloid is then purified through a series of chemical reactions to obtain the final product.
Aplicaciones Científicas De Investigación
21,22-Dihydrostrychnidin-10-one has been the subject of extensive scientific research due to its potential therapeutic properties. Several studies have shown that the alkaloid has anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have a positive effect on the nervous system and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one |
InChI |
InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2 |
Clave InChI |
LUMNFZCZEDAQNJ-UHFFFAOYSA-N |
SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
SMILES canónico |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)